N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide
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Overview
Description
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a cyclopropane ring attached to a carboxamide group, with a phenyl ring substituted with a pyrimidin-2-ylsulfamoyl group. Its unique structure makes it a valuable molecule in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide typically involves multiple steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of pyrimidine-2-sulfonyl chloride with 4-aminophenyl cyclopropanecarboxamide in the presence of a base such as triethylamine. This reaction forms the sulfamoyl intermediate.
Cyclopropanation: The intermediate undergoes cyclopropanation using a suitable cyclopropanating agent like diazomethane or a Simmons-Smith reagent.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce costs. This includes the use of more efficient catalysts, solvent systems, and reaction conditions to scale up the process while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidin-2-ylsulfamoyl group can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a cyclopropanecarboxamide group.
N,N′-Di[4-(4-methyl-pyrimidin-2-ylsulfamoyl)phenyl]urea: Contains a bisulfonamide urea structure.
Uniqueness
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts rigidity and distinct steric properties. This feature can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for research and potential therapeutic applications.
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential in various scientific fields.
Properties
Molecular Formula |
C14H14N4O3S |
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Molecular Weight |
318.35 g/mol |
IUPAC Name |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H14N4O3S/c19-13(10-2-3-10)17-11-4-6-12(7-5-11)22(20,21)18-14-15-8-1-9-16-14/h1,4-10H,2-3H2,(H,17,19)(H,15,16,18) |
InChI Key |
TWFMRWXFNNAXAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Origin of Product |
United States |
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